molecular formula C19H17NO4S2 B4986222 (5Z)-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4986222
M. Wt: 387.5 g/mol
InChI Key: CXSNVYGPMHRGRJ-ATVHPVEESA-N
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Description

(5Z)-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a methoxyphenoxyethoxy side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable thiourea derivative with an α-haloketone to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with a benzaldehyde derivative under basic conditions to introduce the benzylidene group.

    Attachment of the Methoxyphenoxyethoxy Side Chain: The final step involves the reaction of the benzylidene-thiazolidinone intermediate with 2-(2-methoxyphenoxy)ethanol under acidic or basic conditions to attach the methoxyphenoxyethoxy side chain.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxyethoxy side chain and benzylidene-thiazolidinone core structure differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity patterns in chemical reactions.

Properties

IUPAC Name

(5Z)-5-[[4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-22-15-4-2-3-5-16(15)24-11-10-23-14-8-6-13(7-9-14)12-17-18(21)20-19(25)26-17/h2-9,12H,10-11H2,1H3,(H,20,21,25)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSNVYGPMHRGRJ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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